molecular formula C7H4F2N2 B12086773 3-Amino-4,5-difluorobenzonitrile

3-Amino-4,5-difluorobenzonitrile

Cat. No.: B12086773
M. Wt: 154.12 g/mol
InChI Key: DBILIKJKUBILKV-UHFFFAOYSA-N
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Description

3-Amino-4,5-difluorobenzonitrile: is an organic compound with the molecular formula C7H4F2N2 It is a derivative of benzonitrile, where the benzene ring is substituted with amino and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Amino-4,5-difluorobenzonitrile involves the reaction of 3,4-difluorobenzonitrile with ammonia. The process typically includes the following steps:

Industrial Production Methods: In industrial settings, the preparation of this compound may involve the use of phase transfer catalysts and reducing agents to enhance the reaction efficiency and yield. The process is designed to be environmentally friendly, with recyclable solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4,5-difluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halogens or alkylating agents can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while oxidation can produce corresponding benzoic acids .

Scientific Research Applications

3-Amino-4,5-difluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4,5-difluorobenzonitrile involves its interaction with specific molecular targets. The amino and difluoro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

    3,5-Difluorobenzonitrile: Similar structure but lacks the amino group.

    4-Amino-3,5-difluorobenzonitrile: Similar but with different substitution pattern on the benzene ring.

Uniqueness: 3-Amino-4,5-difluorobenzonitrile is unique due to the specific positioning of the amino and difluoro groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions .

Properties

Molecular Formula

C7H4F2N2

Molecular Weight

154.12 g/mol

IUPAC Name

3-amino-4,5-difluorobenzonitrile

InChI

InChI=1S/C7H4F2N2/c8-5-1-4(3-10)2-6(11)7(5)9/h1-2H,11H2

InChI Key

DBILIKJKUBILKV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)F)F)C#N

Origin of Product

United States

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